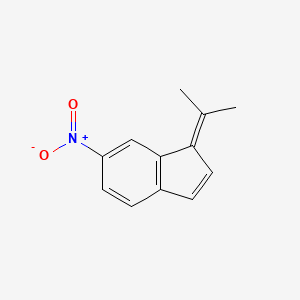

6-Nitro-1-(propan-2-ylidene)-1H-indene

Description

Historical Development and Significance of the Indene (B144670) Scaffold in Organic Synthesis

The indene moiety has long been a subject of interest in organic synthesis. Historically, indene was first isolated from coal tar. Its chemical structure, featuring a fused ring system, provides a rigid framework that is amenable to various chemical transformations. Substituted indenes and their reduced counterparts, indanes, are crucial structural motifs found in numerous natural products and synthetic molecules of biological importance. wikipedia.org

The significance of the indene scaffold is underscored by its presence in a range of pharmaceuticals and biologically active compounds. For instance, the non-steroidal anti-inflammatory drug Sulindac features an indene core. Moreover, indene derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-allergic agents. researchgate.net In the realm of materials science, the unique electronic and photophysical properties of indene-based compounds have led to their application in the development of photovoltaic solar cells and electron-transporting materials. researchgate.net

Structural Classification and Advanced Nomenclature Considerations for 6-Nitro-1-(propan-2-ylidene)-1H-indene

Structural Classification: 6-Nitro-1-(propan-2-ylidene)-1H-indene belongs to the class of substituted indenes. More specifically, it can be classified as a benzofulvene, which is a derivative of indene characterized by an exocyclic double bond at the 1-position of the indene ring system. The presence of a nitro group at the 6-position further classifies it as a nitroaromatic compound.

Advanced Nomenclature: The systematic IUPAC name for this compound is 6-nitro-1-(propan-2-ylidene)-1H-indene . This name is derived by considering the parent hydride, 1H-indene. The substituents are then named and numbered according to IUPAC rules:

A nitro group (NO₂) is located at the 6-position of the indene ring.

A propan-2-ylidene group (=C(CH₃)₂) is attached to the 1-position of the indene ring. The "-ylidene" suffix indicates a double bond connecting the substituent to the parent structure.

The structure can be visualized as a 6-nitroindene (B15439396) core where the methylene (B1212753) group at the 1-position is replaced by a propan-2-ylidene group.

Table 1: Structural and Chemical Identifiers for 6-Nitro-1-(propan-2-ylidene)-1H-indene and its Parent Compound.

| Identifier | 6-Nitro-1-(propan-2-ylidene)-1H-indene | 6-Nitro-1H-indene |

| Molecular Formula | C₁₂H₁₁NO₂ | C₉H₇NO₂ |

| IUPAC Name | 6-nitro-1-(propan-2-ylidene)-1H-indene | 6-nitro-1H-indene |

| CAS Number | Not available | 75476-80-1 |

| Parent Compound | 1H-Indene | 1H-Indene |

| Key Substituents | 6-nitro, 1-(propan-2-ylidene) | 6-nitro |

Overview of Contemporary Research Trends in Highly Substituted Indene Derivatives

Current research on highly substituted indene derivatives is vibrant and multifaceted, with significant efforts directed towards the development of efficient synthetic methodologies and the exploration of their applications in medicine and materials science.

Synthetic Innovations: Organic chemists are continually developing novel catalytic systems and reaction pathways to access functionalized indenes with high selectivity and in good yields. organic-chemistry.org These methods often involve transition metal catalysis, such as palladium- or rhodium-catalyzed C-H activation and annulation reactions, to construct the indene core or introduce substituents. researchgate.net The synthesis of ylidene-indene derivatives, such as the title compound, can often be achieved through condensation reactions between an indene derivative and a ketone or aldehyde. wikipedia.org Specifically, the reaction of 6-nitro-1H-indene with acetone (B3395972) in the presence of a base would be a plausible route to 6-Nitro-1-(propan-2-ylidene)-1H-indene.

Applications in Medicinal Chemistry: The rigid indene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Research is focused on designing and synthesizing indene derivatives with improved pharmacological profiles. For example, some indene-based compounds have shown promise as retinoic acid receptor α agonists. mdpi.com The introduction of a nitro group is a common strategy in drug design, as this functional group can significantly modulate the electronic and biological properties of a molecule. nih.govresearchgate.netnih.gov

Materials Science: In materials science, highly conjugated indene derivatives are being investigated for their potential use in organic electronics. The extended π-system of these molecules can lead to desirable electronic properties, such as high electron mobility, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Indene-fullerene derivatives have also been synthesized and evaluated as electron-transporting materials in flexible perovskite solar cells. nih.govacs.org

Research Rationale and Articulated Objectives for Investigating 6-Nitro-1-(propan-2-ylidene)-1H-indene

While specific research on 6-Nitro-1-(propan-2-ylidene)-1H-indene is not extensively documented in publicly available literature, a clear rationale for its investigation can be constructed based on the known properties of its constituent chemical motifs.

Inferred Research Rationale: The combination of the indene scaffold, a nitro group, and a ylidene functionality in a single molecule suggests several potential areas of scientific interest:

Biological Activity: The nitro group is a well-known pharmacophore and can also act as a toxicophore. nih.gov Its presence in the indene framework could lead to compounds with interesting antimicrobial, anticancer, or anti-inflammatory properties. nih.govresearchgate.net The ylidene group extends the conjugation of the system, which can influence its interaction with biological targets.

Electronic Properties: The extended π-conjugation provided by the propan-2-ylidene group, in conjunction with the electron-withdrawing nature of the nitro group, could result in a molecule with unique photophysical and electronic properties. This makes it a potential candidate for applications in organic electronics and as a chromophore.

Synthetic Utility: The synthesis and characterization of this molecule would contribute to the broader understanding of the reactivity of substituted indenes and the scope of condensation reactions for creating benzofulvene derivatives.

Articulated Research Objectives: Based on the inferred rationale, the primary objectives for investigating 6-Nitro-1-(propan-2-ylidene)-1H-indene would likely include:

Synthesis and Characterization: To develop an efficient and selective synthetic route to 6-Nitro-1-(propan-2-ylidene)-1H-indene and to fully characterize its chemical structure and properties using modern spectroscopic and analytical techniques.

Evaluation of Biological Activity: To screen the compound for a range of biological activities, such as cytotoxicity against cancer cell lines, antimicrobial activity against various pathogens, and anti-inflammatory effects.

Investigation of Physicochemical Properties: To study the photophysical and electrochemical properties of the molecule to assess its potential for use in materials science applications, such as organic electronics.

Structure

3D Structure

Properties

CAS No. |

819871-84-6 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-nitro-1-propan-2-ylideneindene |

InChI |

InChI=1S/C12H11NO2/c1-8(2)11-6-4-9-3-5-10(13(14)15)7-12(9)11/h3-7H,1-2H3 |

InChI Key |

PCQSTVHPWCITLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C=CC2=C1C=C(C=C2)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitro 1 Propan 2 Ylidene 1h Indene

Retrosynthetic Analysis and Strategic Disconnections for the Indene (B144670) Core and its Substituents

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down a target molecule into simpler, commercially available or easily synthesized precursor structures. wikipedia.org For 6-Nitro-1-(propan-2-ylidene)-1H-indene, the primary disconnections focus on the three key structural features: the propan-2-ylidene group, the nitro group, and the indene core itself.

The most logical retrosynthetic strategy involves three main disconnections:

C=C Bond of the Propan-2-ylidene Group: The exocyclic double bond can be disconnected via a Wittig-type reaction or an aldol (B89426) condensation pathway. This disconnection points to 6-nitro-1-indanone (B1293875) and a phosphorus ylide (e.g., isopropyltriphenylphosphonium (B8661593) bromide) or acetone (B3395972) as precursors.

C-N Bond of the Nitro Group: The nitro group is an electron-withdrawing group typically introduced via electrophilic aromatic substitution. This leads to a disconnection of the C-NO2 bond, suggesting a nitration reaction on a suitable indene or indanone precursor. The precursor would be 1-(propan-2-ylidene)-1H-indene or, more likely, 1-indanone (B140024), as the nitration can be performed before the formation of the exocyclic double bond.

Indene Ring System: The indene framework itself can be disconnected through various strategies. A common approach is the intramolecular Friedel-Crafts acylation (a type of annulation), which disconnects the five-membered ring to an acyclic precursor, such as 3-(m-nitrophenyl)propanoic acid or a related derivative if the nitration is planned at an earlier stage.

This analysis suggests a forward synthesis that begins with building a substituted phenylpropanoic acid, cyclizing it to an indanone, introducing the nitro group, and finally forming the exocyclic double bond.

Precursor Synthesis and Advanced Functional Group Interconversions Leading to the Indene Framework

The synthesis of the target molecule relies on the carefully orchestrated synthesis of precursors and the interconversion of functional groups to build the final structure.

The 1H-indene skeleton is a common structural motif, and numerous methods exist for its synthesis. nih.govnih.gov These methods often involve the cyclization of a suitably substituted aromatic precursor. organic-chemistry.org

One of the most prevalent methods is the intramolecular acylation of 3-arylpropanoic acids to form indanones, which are versatile intermediates for indenes. nih.govorganic-chemistry.org For instance, 3-phenylpropanoic acid can be cyclized using a strong acid catalyst like polyphosphoric acid (PPA) to yield 1-indanone. nih.gov Other methods include the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes and various transition-metal-catalyzed cyclizations. organic-chemistry.orgorganic-chemistry.org For example, rhodium catalysts can be used to react 2-(chloromethyl)phenylboronic acid with alkynes to give indene derivatives. organic-chemistry.org

Table 1: Selected Synthetic Methods for the 1H-Indene Skeleton

| Method | Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Acylation | 3-Arylpropanoic Acids | Polyphosphoric Acid (PPA) | Indanones | nih.govorganic-chemistry.org |

| Brønsted Acid Cyclization | Diaryl- and Alkyl Aryl-1,3-dienes | Trifluoromethanesulfonic acid (TfOH) | Substituted Indenes | organic-chemistry.org |

| Metal-Catalyzed Cycloisomerization | 1-Alkyl-2-ethynylbenzenes | PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂ | Substituted Indenes | organic-chemistry.org |

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. youtube.com The nitration of indene or its derivatives can be achieved using standard nitrating agents. cdnsciencepub.com The choice of substrate (indene vs. indanone) and reaction conditions is crucial for controlling the regioselectivity.

Nitrating 1-indanone is a common strategy. The carbonyl group at the 1-position is a meta-directing deactivator, while the alkyl portion fused to the benzene (B151609) ring is an ortho, para-directing activator. The combination of these effects typically directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5- and 6-positions. The desired 6-nitro-1-indanone can be separated from the 5-nitro isomer. The reaction of 3-oxo-1,2,3,7,8,9,10,IOa-octahydrocyclohepta[de]naphthalene with nitric acid in acetic anhydride (B1165640) has been shown to yield 4-nitro, 5-nitro, and 6-nitro substitution products, demonstrating the feasibility of nitration on similar bicyclic systems. cdnsciencepub.com

Table 2: Common Nitrating Agents for Aromatic Compounds

| Nitrating Agent/System | Description | Reference |

|---|---|---|

| Mixed Acid (HNO₃/H₂SO₄) | The most common and powerful nitrating system, generating the nitronium ion (NO₂⁺). | rushim.ru |

| Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O) | A milder system that forms acetyl nitrate (B79036) as the reactive species. | cdnsciencepub.com |

| Dinitrogen Pentoxide (N₂O₅) | An effective and eco-friendly nitrating agent that can be used in various solvents. | nih.gov |

The propan-2-ylidene group, (CH₃)₂C=, is an alkylidene substituent. qmul.ac.uk Its incorporation at the 1-position of the indene ring is typically achieved by reacting a 1-indanone precursor with an appropriate reagent to form the exocyclic double bond.

The most common and effective method for this transformation is the Wittig reaction. smolecule.com This involves reacting 6-nitro-1-indanone with a phosphorus ylide generated from an isopropylphosphonium salt (e.g., isopropyltriphenylphosphonium bromide) and a strong base. The ylide attacks the carbonyl carbon of the indanone, leading to the formation of the desired C=C double bond and triphenylphosphine (B44618) oxide as a byproduct.

An alternative, though sometimes less efficient, method is a base-catalyzed aldol-type condensation with acetone. In this case, 6-nitro-1-indanone would be treated with acetone in the presence of a base, followed by dehydration of the resulting aldol adduct to form the final product.

Direct and Stepwise Synthetic Approaches to 6-Nitro-1-(propan-2-ylidene)-1H-indene

Based on the retrosynthetic analysis, a plausible stepwise synthesis of the target molecule can be constructed. A direct synthesis in a single step is not feasible due to the complexity of the molecule. The most logical sequence involves building the core structure first and then adding the functional groups in a controlled manner.

A likely synthetic pathway:

Step 1: Start with a commercially available substituted benzene, for example, m-nitrophenylacetic acid.

Step 2: Chain extension of the starting material to form 3-(m-nitrophenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts acylation (annulation) of 3-(m-nitrophenyl)propanoic acid using a strong acid like PPA to form 6-nitro-1-indanone.

Step 4: Wittig reaction of 6-nitro-1-indanone with isopropyltriphenylphosphonium ylide to yield the final product, 6-Nitro-1-(propan-2-ylidene)-1H-indene.

Annulation reactions are ring-forming reactions and are fundamental to the synthesis of the indene core. bris.ac.uk As mentioned, the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid is a classic annulation method to form the five-membered ring of an indanone. nih.govorganic-chemistry.org

Other powerful cyclization strategies for constructing indenes include:

Nazarov Cyclization: This is a 4π-electrocyclization of divinyl ketones to form cyclopentenones, which can be adapted for indene synthesis. researchgate.net

Palladium-Catalyzed Asymmetric (4 + 2) Dipolar Cyclization: This modern method can be used to construct chiral indene skeletons by trapping π-allyl-Pd 1,4-dipoles with ketenes generated in situ. researchgate.net

Brønsted Acid-Catalyzed Cyclization of Dienes: This method uses a strong acid like TfOH to catalyze the cyclization of diaryl- or alkyl aryl-1,3-dienes into indenes under mild conditions. organic-chemistry.org The mechanism involves the formation of a stable benzylic carbocation followed by cationic cyclization. organic-chemistry.org

Table 3: Selected Annulation and Cyclization Strategies for Indene Synthesis

| Reaction Type | Key Features | Catalyst/Reagents | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Forms indanones from 3-arylpropanoic acids. | PPA, AlCl₃ | nih.govorganic-chemistry.org |

| Nazarov Cyclization | 4π-electrocyclization of divinyl ketones. | Lewis or Brønsted acids | researchgate.net |

| Brønsted Acid Cyclization | Cyclization of 1,3-dienes via benzylic carbocation. | TfOH | organic-chemistry.org |

Cross-Coupling Strategies for Substituent Introduction

The introduction of substituents onto the indene framework is a critical aspect of synthesizing derivatives like 6-Nitro-1-(propan-2-ylidene)-1H-indene. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. xisdxjxsu.asiabeilstein-journals.org

Two primary strategies can be envisioned for introducing the key functionalities of the target molecule:

Post-Indene-Formation Nitration and Coupling: Synthesizing a halogenated indene precursor, such as 6-bromo-1H-indene, which can then undergo nitration. However, a more common and regioselective approach involves using a pre-functionalized coupling partner.

Coupling of a Pre-functionalized Aryl Halide: A more convergent approach starts with a substituted aryl halide, such as 1-bromo-4-nitrobenzene. This precursor can be coupled with a suitable partner to construct the five-membered ring of the indene system.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. xisdxjxsu.asianih.govnih.gov In a potential synthesis of the 6-nitroindene (B15439396) core, a boronic acid derivative could be coupled with a nitro-substituted aryl halide. nih.gov The reaction is typically performed in the presence of a base, such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl₂. nih.gov The tolerance of Suzuki coupling to a wide variety of functional groups makes it suitable for complex molecules. mdpi.com The development of recyclable catalytic systems, such as polymer-supported palladium complexes, is also an area of active research to improve the industrial applicability of this reaction. beilstein-journals.org

Heck Reaction: The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes, also using a palladium catalyst. organic-chemistry.orgyoutube.com This reaction could be employed intramolecularly to form the indene ring from a suitably substituted styrene (B11656) derivative. researcher.life A reductive variant of the Heck reaction has also been developed, which can be highly effective for creating alkyl-aryl linkages from alkenes. nih.gov The choice of catalyst and reaction conditions in Heck reactions is crucial for achieving high yields and the desired stereoselectivity, which is typically trans for intermolecular couplings. organic-chemistry.orgyoutube.com

Table 1: Comparison of Cross-Coupling Strategies for Indene Synthesis

| Reaction | Typical Substrates | Catalyst/Reagents | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halides + Organoboronic Acids/Esters | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Na₂CO₃) | High functional group tolerance, commercial availability of reagents, mild reaction conditions. xisdxjxsu.asiamdpi.com | beilstein-journals.orgnih.govnih.gov |

| Heck Reaction | Aryl/Vinyl Halides + Alkenes | Pd(0) complex (e.g., Pd(OAc)₂, Pd/C), Base (e.g., Et₃N, NaOAc) | Excellent for C(sp²)-C(sp²) bond formation, can be performed intramolecularly to form rings. youtube.comnih.gov | organic-chemistry.orgresearcher.lifenih.gov |

Condensation and Elimination Pathways for the Exocyclic Double Bond Formation

The final key structural feature of 6-Nitro-1-(propan-2-ylidene)-1H-indene is the exocyclic double bond. This is typically installed via a condensation reaction between a ketone precursor, 6-nitro-1-indanone, and an acetone equivalent, followed by an elimination of water.

Aldol Condensation: The Aldol condensation is a fundamental C-C bond-forming reaction in which an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated. wikipedia.orgiitk.ac.in In a "crossed" or "Claisen-Schmidt" condensation, two different carbonyl compounds are used. iitk.ac.in To synthesize the target molecule, 6-nitro-1-indanone would be treated with acetone in the presence of a base (like sodium hydroxide) or acid catalyst. wikipedia.orgyoutube.com The initial aldol addition product would then undergo dehydration, often promoted by heat, to yield the final α,β-unsaturated ketone product. youtube.comnumberanalytics.com

Knoevenagel Condensation: A related method is the Knoevenagel condensation, which involves the reaction of a carbonyl group with an "active hydrogen" compound (a C-H bond flanked by two electron-withdrawing groups). wikipedia.orgorganicreactions.org While not directly applicable using acetone, a modification known as the Doebner modification uses pyridine (B92270) as a solvent and can facilitate condensations that might otherwise be difficult. organic-chemistry.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the active methylene (B1212753) compound without causing self-condensation of the ketone. wikipedia.orgresearchgate.net The formation of a conjugated system in the final product often provides the thermodynamic driving force for the reaction. numberanalytics.com The stability of the endocyclic versus exocyclic double bond is a consideration in ring systems, though the conjugated system in the target molecule favors the exocyclic position. pearson.com

Table 2: Condensation Pathways for Exocyclic Double Bond Formation

| Reaction | Reactants | Catalyst/Conditions | Mechanism | Reference |

|---|---|---|---|---|

| Aldol Condensation (Claisen-Schmidt) | 6-Nitro-1-indanone + Acetone | Base (e.g., NaOH, KOH) or Acid (e.g., HCl) | Nucleophilic addition of an acetone enolate to the indanone carbonyl, followed by dehydration. wikipedia.org | iitk.ac.inyoutube.comnumberanalytics.com |

| Knoevenagel Condensation | Ketone + Active Methylene Compound | Weakly basic amine (e.g., piperidine (B6355638), pyridine) | Nucleophilic addition followed by dehydration, driven by the formation of a conjugated product. wikipedia.org | organicreactions.orgresearchgate.nettaylorandfrancis.com |

Catalytic Systems and Optimized Reaction Conditions in the Synthesis of 6-Nitro-1-(propan-2-ylidene)-1H-indene

The efficiency and success of the synthesis are highly dependent on the chosen catalytic system and the optimization of reaction parameters.

Transition Metal-Catalyzed Processes for Indene Synthesis

Transition metal catalysis is fundamental to modern organic synthesis and plays a crucial role in the preparation of the indene core. uniurb.it

Palladium (Pd): As discussed, palladium is the catalyst of choice for Suzuki and Heck couplings, which are key C-C bond-forming steps. xisdxjxsu.asiaorganic-chemistry.org Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] are frequently used. researchgate.net The development of highly active catalysts allows for low catalyst loadings, which is economically and environmentally beneficial. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts have been shown to effectively catalyze the reaction of certain phenylboronic acids with alkynes to produce indene derivatives. organic-chemistry.org

Iron (Fe): Iron(III) chloride (FeCl₃) has been used as an inexpensive and effective catalyst for synthesizing functionalized indenes from N-benzylic sulfonamides and internal alkynes. organic-chemistry.org

Cobalt (Co): Cobalt-catalyzed C-H activation and subsequent aldol condensation have been developed to provide indenes under mild conditions with excellent functional group compatibility. organic-chemistry.org

Nickel (Ni): Nickel catalysts are effective for the carboannulation of o-bromobenzyl zinc bromide with alkynes to prepare indenes. organic-chemistry.org Nickel(0)-catalyzed intramolecular [4+2] cycloadditions are also a mild and efficient method for assembling ring systems like hydroisoindoles. williams.edu

Table 3: Transition Metal Catalysts in Indene Synthesis

| Metal | Typical Reaction | Example Catalyst | Reference |

|---|---|---|---|

| Palladium | Cross-Coupling (Suzuki, Heck) | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | nih.govorganic-chemistry.orgresearchgate.net |

| Rhodium | Cyclization of Phenylboronic Acids with Alkynes | Rh(I) complexes | organic-chemistry.org |

| Iron | Cyclization of N-benzylic sulfonamides with Alkynes | FeCl₃ | organic-chemistry.org |

| Cobalt | C-H Activation/Aldol Condensation | Cp*Co(CO)I₂ | organic-chemistry.org |

| Nickel | Carboannulation, Intramolecular Cycloadditions | Ni(0) complexes | organic-chemistry.orgwilliams.edu |

Organocatalytic and Metal-Free Approaches to Indene Derivatives

While transition metals are powerful, organocatalytic and metal-free methods offer advantages in terms of cost, toxicity, and simplified purification.

Organocatalysis in Condensation: The Knoevenagel condensation is a classic example, using basic amines like piperidine or pyridine as catalysts. wikipedia.orgorganicreactions.org

Asymmetric Synthesis: Chiral organocatalysts, such as chiral phosphoric acids or amine-based catalysts, have been developed for the enantioselective synthesis of complex molecules, including spiro-indene derivatives. nih.govacs.org For instance, an organocatalytic enantioselective [3+2] cycloaddition has been used to create complex dispiro[benzothiophenone-indandione-pyrrolidine]s with high diastereomeric and enantiomeric excess. nih.gov

Metal-Free Indene Synthesis: While less common, certain cycloisomerization reactions can be promoted under thermal conditions or with strong acids. For example, the one-pot synthesis of indene from 1-indanone can be achieved using a mixture of Cu/SiO₂ and the zeolite HZSM-5, which acts as a solid acid catalyst for the dehydration step. rsc.org

Optimization of Reaction Parameters Including Solvent Systems, Temperature, and Reaction Time

Fine-tuning reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring process efficiency. rsc.orgresearchgate.net

Solvent Systems: The choice of solvent can dramatically affect reaction outcomes. In the synthesis of indeno[1,2-b]quinoxaline derivatives, for example, screening solvents like DMSO, DMF, and ethanol (B145695) showed that water gave the best results when using a β-cyclodextrin catalyst. researchgate.net For Suzuki couplings, solvents like dimethoxyethane are often effective. nih.gov

Temperature: Temperature control is critical. Some reactions require elevated temperatures to overcome activation barriers, such as the synthesis of indene derivatives in hot toluene. organic-chemistry.org Conversely, other reactions, like certain Knoevenagel condensations, are run at low temperatures to control selectivity and prevent the formation of byproducts. organicreactions.orgresearchgate.net

Reaction Time: The duration of a reaction must be sufficient for completion but not so long as to allow for product degradation or the formation of side products. Optimization studies often involve monitoring the reaction at various time points to find the optimal duration. researchgate.netresearchgate.net

Table 4: Optimization of Reaction Parameters

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Solvent | Influences solubility, catalyst activity, and reaction pathway. | Water was found to be the optimal solvent for a β-cyclodextrin catalyzed synthesis of an indenoquinoxaline. researchgate.net | nih.govresearchgate.net |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can promote desired reactions but also increase byproduct formation. | Optimal temperature for one synthesis was found to be room temperature, as higher temperatures reduced the formation of an important inclusion complex. researchgate.net | organic-chemistry.orgresearchgate.net |

| Reaction Time | Determines the extent of conversion. Must be optimized to maximize yield without product degradation. | A reaction time of 12 hours was determined to be optimal for the synthesis of an indenoquinoxaline derivative. researchgate.net | researchgate.netresearchgate.net |

Process Chemistry and Scalability Considerations for the Synthesis of 6-Nitro-1-(propan-2-ylidene)-1H-indene

Translating a laboratory-scale synthesis to an industrial process requires addressing several key challenges.

Catalyst Cost and Recovery: Precious metal catalysts, particularly palladium, represent a significant cost. youtube.com Developing methods for catalyst recovery and reuse is crucial for scalability. Anchoring homogeneous catalysts onto solid supports, such as polymers or silica, is a common strategy to facilitate separation and recycling. beilstein-journals.org

One-Pot Processes: Combining multiple synthetic steps into a single "one-pot" reaction improves efficiency by reducing the need for intermediate workups and purifications, saving time, solvents, and materials. rsc.org For example, a sequence of Stille and Heck couplings has been successfully performed in a single flask. nih.gov

Safety of Nitro Compounds: The presence of a nitro group in the target molecule and its precursors requires careful handling. Nitro compounds can be energetic and may have specific storage and handling requirements.

Green Chemistry: Scalable syntheses should aim to align with the principles of green chemistry. This includes using less hazardous solvents (like water or ethanol), improving atom economy, and using catalytic rather than stoichiometric reagents. researchgate.net The development of enzymatic processes or the use of recyclable catalysts are steps toward more sustainable industrial production. rsc.org

Diastereoselective and Enantioselective Synthetic Pathways to Related Chiral Indene Derivatives

The generation of chiral indene frameworks is a significant focus in synthetic organic chemistry due to their prevalence in biologically active molecules and pharmaceuticals. oaepublish.com While the synthesis of 6-nitro-1-(propan-2-ylidene)-1H-indene itself is primarily focused on the creation of the fulvene-like exocyclic double bond, the development of stereoselective methods for related indene cores provides a critical foundation for accessing chiral analogues. These strategies predominantly rely on asymmetric catalysis to control the formation of stereocenters, either on the five-membered ring or at the exocyclic position.

Recent advancements have centered on transition-metal-catalyzed reactions and organocatalysis to achieve high levels of diastereo- and enantioselectivity. These methods can be broadly categorized into asymmetric additions to the indene double bond, intramolecular cyclizations, and C-H functionalization.

A notable approach involves the rhodium-catalyzed asymmetric addition of arylboron reagents to substituted indenes. acs.org This method has been shown to produce 2-arylindanes with high enantioselectivity. acs.orgacs.org Mechanistic studies suggest that the reaction proceeds through the formation of a benzylrhodium intermediate, which then undergoes a 1,4-Rh shift to an arylrhodium species before protonation. acs.org The enantioselectivity of this process is highly dependent on the substitution pattern of the indene ring. For instance, indenes with substituents at the 3-position and certain positions on the benzene ring generally exhibit high enantiomeric excesses (ee). acs.org

Another powerful strategy for constructing chiral indene skeletons is through enantioselective intramolecular reactions. For example, palladium-catalyzed asymmetric reductive-Heck reactions have been developed to synthesize enantiomerically enriched 3-substituted indanones, which can serve as precursors to chiral indenes. nih.gov The choice of base in these reactions is crucial and can determine whether the product is a 3-substituted indanone or an α-exo-methylene indanone. nih.gov

N-Heterocyclic carbene (NHC) catalysis has also emerged as a valuable tool. Chiral NHC catalysts can trigger intramolecular Michael additions in appropriately designed substrates to construct the indanyl skeleton with excellent diastereo- and enantiocontrol. rsc.org This umpolung strategy effectively transforms conjugated aldehydes into nucleophilic species that can undergo cyclization. rsc.org

Furthermore, the direct enantioselective functionalization of the indene ring represents a significant challenge due to the inherent rigidity and steric hindrance of the indene skeleton. oaepublish.com Despite these challenges, methods such as palladium-catalyzed asymmetric (4+2) dipolar cyclizations have been developed to access chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.com

The following tables summarize key findings from the literature on the diastereoselective and enantioselective synthesis of chiral indene and indane derivatives, which are structurally related to 6-nitro-1-(propan-2-ylidene)-1H-indene and demonstrate the potential synthetic routes to chiral analogues.

Table 1: Enantioselective Rhodium-Catalyzed Arylation of Substituted Indenes

| Entry | Indene Substrate | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 3-Phenylindene | p-Tolylboronic acid | [Rh(cod)Cl]₂ / (S)-BINAP | 85 | 95 | acs.orgacs.org |

| 2 | 3-(4-Methoxyphenyl)indene | Phenylboronic acid | [Rh(cod)Cl]₂ / (S)-BINAP | 80 | 92 | acs.orgacs.org |

| 3 | 7-Bromo-3-phenylindene | p-Tolylboronic acid | [Rh(cod)Cl]₂ / (S)-BINAP | 75 | 57 | acs.org |

| 4 | 6-Methoxy-3-phenylindene | p-Tolylboronic acid | [Rh(cod)Cl]₂ / (S)-BINAP | 59 | 87 | acs.org |

| 5 | 3-(2-Naphthyl)indene | p-Tolylboronic acid | [Rh(cod)Cl]₂ / (S)-BINAP | 91 | 96 | acs.orgacs.org |

Table 2: Enantioselective Intramolecular Reactions for Chiral Indane/Indene Synthesis

| Entry | Reaction Type | Catalyst/Reagent | Product Type | Yield (%) | ee (%) | Reference |

| 1 | Reductive-Heck Reaction | Pd(OAc)₂ / (R)-BINAP | 3-Substituted Indanone | 85 | 92 | nih.gov |

| 2 | Intramolecular Michael Addition | Chiral NHC Catalyst | cis-Fused Indane | 68 | 99 | rsc.org |

| 3 | (4+2) Dipolar Cyclization | Pd(OAc)₂ / Chiral Ligand | Spiro-indene | 78 | 94 | oaepublish.com |

These selected examples illustrate the diversity of modern synthetic methodologies available for creating chiral indene derivatives with a high degree of stereocontrol. The application of such strategies could pave the way for the synthesis of novel, enantiomerically pure analogues of 6-nitro-1-(propan-2-ylidene)-1H-indene for further investigation.

Reactivity and Mechanistic Investigations of 6 Nitro 1 Propan 2 Ylidene 1h Indene

Reactions Involving the Nitro Group of 6-Nitro-1-(propan-2-ylidene)-1H-indene.

The nitro group is a versatile functional group that can undergo several important transformations, primarily reduction to the corresponding amine or activating the aromatic ring for nucleophilic substitution.

Reduction Pathways to Aminoindene Derivatives.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For 6-Nitro-1-(propan-2-ylidene)-1H-indene, this conversion to 1-(propan-2-ylidene)-1H-inden-6-amine is complicated by the presence of the reducible exocyclic double bond. Therefore, achieving this transformation requires chemoselective methods that preferentially target the nitro group.

Several established methods for nitroarene reduction can be considered. Catalytic hydrogenation is a common approach, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. acs.org However, these catalysts are also highly effective for hydrogenating alkenes, which would likely lead to a mixture of products or the fully saturated 6-amino-1-isopropylindane. dalalinstitute.comchemicalforums.com To achieve selectivity, specialized catalytic systems are necessary. Modern iron-based catalysts, for example, have been shown to chemoselectively reduce nitro groups in the presence of other reactive functionalities like double bonds, using silanes as a hydrogen source. rsc.org Another strategy involves transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) with a Pd/C catalyst, which can sometimes offer improved selectivity under milder conditions. mdpi.com Other metal-based reductions, such as using tin (Sn) or iron (Fe) in acidic media, are classic methods that can also be effective. nbu.ac.in

The reduction is understood to proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. acs.org The choice of reagent and conditions determines the final product and the degree of selectivity.

Table 1: Potential Reagents for the Selective Reduction of the Nitro Group

| Reagent/Catalyst System | Reducing Agent | Expected Major Product | Notes on Selectivity |

|---|---|---|---|

| Fe/HCl or Fe/NH₄Cl | Fe metal | 1-(propan-2-ylidene)-1H-inden-6-amine | Generally chemoselective for the nitro group over isolated double bonds. |

| SnCl₂·2H₂O / Ethanol (B145695) | Sn(II) | 1-(propan-2-ylidene)-1H-inden-6-amine | A classic and often selective method for nitro group reduction. |

| NaBH₄ / NiCl₂ or CoCl₂ | Hydride (from NaBH₄) | 1-(propan-2-ylidene)-1H-inden-6-amine | Can be selective, but may also affect the double bond depending on conditions. |

| Amine-bis(phenolate) iron(III) complex | Triethoxysilane | 1-(propan-2-ylidene)-1H-inden-6-amine | Demonstrated high chemoselectivity for nitro groups over alkenes. rsc.org |

| H₂ / Sulfided Platinum (Pt/S) | H₂ gas | 1-(propan-2-ylidene)-1H-inden-6-amine | Sulfided catalysts are designed to reduce nitro groups while minimizing hydrodehalogenation and, potentially, alkene reduction. nih.gov |

Exploration of Nucleophilic Aromatic Substitution (SNAr) Potential.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. It requires two main features on the aromatic ring: a strong electron-withdrawing group and a good leaving group. wikipedia.org The electron-withdrawing group, such as the nitro group in the target molecule, activates the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com For this stabilization to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. uci.edunumberanalytics.com

The parent compound, 6-Nitro-1-(propan-2-ylidene)-1H-indene, does not possess a suitable leaving group on its aromatic ring. However, its potential for undergoing SNAr reactions could be realized in a hypothetical derivative, such as 7-chloro-6-nitro-1-(propan-2-ylidene)-1H-indene or 5-chloro-6-nitro-1-(propan-2-ylidene)-1H-indene . In these molecules, the chlorine atom is positioned para and ortho, respectively, to the activating nitro group. In such a scenario, the chloro group could be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, or amines, under relatively mild conditions. The reaction rate would be enhanced by the strong stabilization provided by the nitro group. youtube.com

Table 2: Hypothetical SNAr Reactions on a Halogenated Derivative

| Substrate | Nucleophile | Solvent | Expected Product |

|---|---|---|---|

| 7-Chloro-6-nitro-1-(propan-2-ylidene)-1H-indene | Sodium methoxide (B1231860) (NaOCH₃) | Methanol (CH₃OH) | 7-Methoxy-6-nitro-1-(propan-2-ylidene)-1H-indene |

| 7-Chloro-6-nitro-1-(propan-2-ylidene)-1H-indene | Ammonia (NH₃) | Ethanol (C₂H₅OH) | 6-Nitro-1-(propan-2-ylidene)-1H-inden-7-amine |

| 7-Chloro-6-nitro-1-(propan-2-ylidene)-1H-indene | Sodium thiophenoxide (NaSPh) | Dimethylformamide (DMF) | 6-Nitro-7-(phenylthio)-1-(propan-2-ylidene)-1H-indene |

Reactivity of the Exocyclic Propan-2-ylidene Double Bond.

The exocyclic double bond in 6-Nitro-1-(propan-2-ylidene)-1H-indene gives the molecule fulvene-like character. Fulvenes are known for their high reactivity, particularly at the exocyclic double bond, which is readily polarized. beilstein-journals.orgnih.gov This polarization can make the bond susceptible to attack by both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Addition Reactions.

Electrophilic Addition: Like typical alkenes, the exocyclic double bond can react with electrophiles. wikipedia.org The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile (E⁺), leading to the formation of a carbocation intermediate. ksu.edu.sa In this specific molecule, the resulting carbocation would be tertiary and further stabilized by resonance within the five-membered ring, making the addition regioselective. The subsequent attack of a nucleophile (Nu⁻) on the carbocation completes the addition. A key feature of fulvene (B1219640) chemistry is the ability to polarize the exocyclic double bond to create a stable aromatic cyclopentadienyl (B1206354) cation and an exocyclic anion; however, in an electrophilic addition, the attack on the double bond forms a cation at the C1 position of the indene (B144670) ring. youtube.com

Nucleophilic Addition: Simple, unactivated alkenes are generally poor substrates for nucleophilic attack due to their electron-rich nature. libretexts.org However, if the double bond is conjugated with a strong electron-withdrawing group, it becomes electron-deficient and susceptible to nucleophilic addition, often called a Michael or conjugate addition. libretexts.orgyoutube.com In 6-Nitro-1-(propan-2-ylidene)-1H-indene, the powerful electron-withdrawing effect of the nitro group can be transmitted through the conjugated π-system of the indene ring to the exocyclic double bond. This activation could allow strong nucleophiles (e.g., carbanions, enolates, or thiolates) to attack the β-carbon of the propan-2-ylidene group. The resulting carbanion intermediate would then be protonated during workup to yield the final addition product. youtube.com

Table 3: Potential Addition Reactions at the Exocyclic Double Bond

| Reaction Type | Reagent | Intermediate | Expected Product |

|---|---|---|---|

| Electrophilic Addition | HBr | Tertiary carbocation at C1 | 1-Bromo-1-isopropyl-6-nitro-1H-indene |

| Electrophilic Addition | Br₂ in CCl₄ | Bromonium ion | 1-Bromo-1-(1-bromo-propan-2-yl)-6-nitro-1H-indene |

| Nucleophilic Addition | Sodium thiophenoxide (NaSPh) | Carbanion at C1 | 6-Nitro-1-(2-(phenylthio)propan-2-yl)indane (after protonation) |

| Nucleophilic Addition | Dimethyl malonate / NaOEt | Carbanion at C1 | Dimethyl 2-(2-(6-nitro-1H-inden-1-yl)propan-2-yl)malonate (after protonation) |

Cycloaddition Reactions (e.g., [3+2] and [2+2] cycloadditions) with the Exocyclic Olefin.

The exocyclic double bond can participate as a 2π component in various cycloaddition reactions to form new ring systems fused to the indene core. beilstein-journals.orgd-nb.info

[3+2] Cycloaddition: Also known as 1,3-dipolar cycloadditions, these reactions involve the combination of a 1,3-dipole with a dipolarophile (the 2π system). The exocyclic double bond of 6-Nitro-1-(propan-2-ylidene)-1H-indene can act as a dipolarophile. For example, reaction with a nitrone could yield a spiro-isoxazolidine ring system, where the new five-membered ring is attached at the C1 position of the indene. rsc.org Similarly, reaction with an azide (B81097) would produce a spiro-triazoline, which could potentially rearrange.

[2+2] Cycloaddition: These reactions involve two 2π electron systems to form a four-membered cyclobutane (B1203170) ring. libretexts.org Thermally induced [2+2] cycloadditions are often forbidden by orbital symmetry rules, but photochemical [2+2] cycloadditions are common. libretexts.org Reacting 6-Nitro-1-(propan-2-ylidene)-1H-indene with another alkene under UV irradiation could lead to the formation of a spiro-cyclobutane derivative. Metal-catalyzed [2+2] cycloadditions provide an alternative pathway under milder conditions. nih.govpsu.edursc.org

Table 4: Potential Cycloaddition Reactions of the Exocyclic Double Bond

| Reaction Type | Reactant Partner (Example) | Resulting Ring System | Product Class |

|---|---|---|---|

| [3+2] Cycloaddition | Benzonitrile oxide (a nitrile oxide) | Isoxazoline | Spiro[indene-1,5'-isoxazoline] derivative |

| [3+2] Cycloaddition | Phenylazide (an azide) | Triazoline | Spiro[indene-1,4'-triazoline] derivative |

| [2+2] Photocycloaddition | Ethene (under UV light) | Cyclobutane | Spiro[cyclobutane-1,1'-indene] derivative |

| [2+2] Cycloaddition | Dichloroketene | Cyclobutanone | Spiro[cyclobutanone-1,1'-indene] derivative |

Catalytic Hydrogenation and Other Reduction Methodologies for the Exocyclic Double Bond.

The reduction of the exocyclic double bond would convert the 1-(propan-2-ylidene) group into an isopropyl group, yielding 6-Nitro-1-isopropylindane . Catalytic hydrogenation using hydrogen gas (H₂) with a heterogeneous catalyst like Pd, Pt, or Ni is the most direct method for reducing a carbon-carbon double bond. dalalinstitute.com

The primary challenge in this transformation is chemoselectivity. Aromatic nitro groups are generally more susceptible to catalytic hydrogenation than alkenes, meaning they are reduced more readily and under milder conditions. chemicalforums.com Therefore, attempting to selectively hydrogenate the exocyclic double bond without affecting the nitro group is difficult. Most standard hydrogenation conditions (e.g., H₂/Pd-C, atmospheric or higher pressure) would likely lead to the reduction of both functional groups, producing 1-isopropylindan-6-amine . Achieving selective reduction of the double bond would require a carefully chosen catalyst that has a low affinity for the nitro group, which is a significant synthetic challenge.

Table 5: Hydrogenation Outcomes for 6-Nitro-1-(propan-2-ylidene)-1H-indene

| Catalyst/Reagent | Conditions | Expected Major Product | Selectivity Note |

|---|---|---|---|

| H₂ / Pd-C | Methanol, Room Temp, 1 atm | 1-Isopropylindan-6-amine | Both the nitro group and double bond are expected to be reduced. The nitro group is generally more reactive. chemicalforums.com |

| H₂ / PtO₂ (Adam's catalyst) | Ethanol, Room Temp, 3 atm | 1-Isopropylindan-6-amine | Highly active catalyst, expected to reduce both functional groups. |

| Diimide (N₂H₂) | Generated in situ from hydrazine (B178648) and an oxidant | 6-Nitro-1-isopropylindane | Diimide is known to reduce non-polar double bonds and is generally unreactive towards nitro groups, offering a potential selective pathway. |

Reactivity of the Indene Ring System

The reactivity of 6-Nitro-1-(propan-2-ylidene)-1H-indene is dictated by its constituent functional groups: the indene nucleus, the exocyclic double bond, and the nitro group on the aromatic ring.

Electrophilic Aromatic Substitution on the Aromatic Moiety of the Indene Nucleus.

The benzene (B151609) ring of the indene system is susceptible to electrophilic aromatic substitution. However, the presence of the nitro group, a strong electron-withdrawing group, is expected to significantly deactivate the ring towards electrophilic attack. libretexts.org This deactivation means that harsh reaction conditions would likely be required to effect substitutions such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.org

The directing effect of the substituents on the ring would determine the position of any potential electrophilic attack. The alkyl portion of the indene ring is generally considered an activating group and would direct incoming electrophiles to the ortho and para positions relative to it. Conversely, the nitro group is a meta-director. The interplay of these directing effects would need to be considered, though the strong deactivating nature of the nitro group would be the dominant factor.

Reactions at the Allylic and Benzylic Positions.

The 1H-indene structure contains both allylic and benzylic positions, which are typically reactive sites. The carbon atom of the five-membered ring that is adjacent to the aromatic ring is a benzylic position. The carbons of the five-membered ring are also allylic to the exocyclic double bond. These positions are susceptible to radical substitution reactions, such as bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.comchadsprep.comvedantu.com The stability of the resulting benzylic and allylic radicals, which are stabilized by resonance, facilitates these reactions. youtube.com

For 6-Nitro-1-(propan-2-ylidene)-1H-indene, the methylene (B1212753) protons at the C3 position of the indene ring are both allylic and benzylic. Radical abstraction of one of these protons would lead to a resonance-stabilized radical, making this position a likely site for functionalization.

Cascade and Tandem Reactions Utilizing 6-Nitro-1-(propan-2-ylidene)-1H-indene as a Substrate.

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation. wikipedia.org Indene derivatives can participate in various cascade reactions. For instance, cascade reactions involving Michael additions to activated alkenes followed by cyclizations are known for similar systems. nih.gov

Given the structure of 6-Nitro-1-(propan-2-ylidene)-1H-indene, it could theoretically be a substrate in cascade reactions. The exocyclic double bond is part of a conjugated system and could act as a Michael acceptor. A nucleophilic attack on this double bond could initiate a cascade sequence, potentially involving the nitro group or the indene ring. However, without experimental data, the feasibility and outcomes of such reactions remain speculative. There are examples of cascade reactions leading to diverse indene derivatives from other starting materials. nih.gov

Detailed Reaction Mechanism Elucidation Through Advanced Experimental Techniques.

The elucidation of reaction mechanisms for any of the hypothetical reactions described above would involve a combination of advanced experimental and computational techniques.

Spectroscopic Methods:

NMR Spectroscopy (¹H, ¹³C, NOESY): To determine the structure of products and intermediates.

Mass Spectrometry (MS): To identify products and intermediates and to gain insight into reaction pathways through fragmentation patterns.

In-situ IR and Raman Spectroscopy: To monitor the disappearance of reactants and the appearance of intermediates and products in real-time.

Kinetic Studies:

By varying the concentration of reactants and catalysts and monitoring the reaction rate, the rate law can be determined, providing insights into the species involved in the rate-determining step.

Computational Chemistry:

Density Functional Theory (DFT) calculations: To model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions.

Without specific reactions being reported for 6-Nitro-1-(propan-2-ylidene)-1H-indene, a discussion of the application of these techniques remains general.

Spectroscopic and Advanced Structural Characterization Methodologies for 6 Nitro 1 Propan 2 Ylidene 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. researchgate.net For a complete structural assignment of 6-Nitro-1-(propan-2-ylidene)-1H-indene, a suite of advanced 1D and 2D NMR techniques would be necessary.

Advanced 1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, NOESY)

¹H NMR (Proton NMR): A predicted ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indene (B144670) ring system, the vinyl proton, and the two methyl groups of the propan-2-ylidene moiety. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The signals for the carbons in the aromatic ring, the double bond, and the methyl groups would appear at characteristic chemical shifts. researchgate.net

2D NMR Techniques: To establish connectivity between protons and carbons, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the indene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.

Without experimental data, a precise data table of chemical shifts and coupling constants for 6-Nitro-1-(propan-2-ylidene)-1H-indene cannot be generated.

Conformational Analysis via Variable Temperature NMR and NOESY Spectroscopy

The flexibility of the propan-2-ylidene group and potential for restricted rotation around the exocyclic double bond could lead to different conformations. Variable Temperature (VT) NMR studies would be instrumental in investigating the dynamic processes and conformational equilibria of the molecule. By recording NMR spectra at different temperatures, it would be possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic parameters for conformational exchange.

NOESY experiments, by measuring through-space interactions between protons, would be key in determining the preferred conformation(s) in solution. The presence or absence of specific cross-peaks in the NOESY spectrum would allow for the elucidation of the spatial arrangement of the atoms.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of 6-Nitro-1-(propan-2-ylidene)-1H-indene with high precision. This would allow for the unambiguous confirmation of its elemental composition (C₁₂H₁₁NO₂).

Application in Reaction Monitoring and Mechanistic Pathway Confirmation

Mass spectrometry is increasingly used for real-time monitoring of chemical reactions. In the synthesis of 6-Nitro-1-(propan-2-ylidene)-1H-indene, online MS could be employed to follow the consumption of reactants (6-nitroindene and acetone) and the formation of the product. This would enable the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, by identifying any intermediates or byproducts, mass spectrometry could provide valuable information about the reaction mechanism.

A detailed fragmentation pattern table cannot be provided without experimental mass spectrometry data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 6-Nitro-1-(propan-2-ylidene)-1H-indene would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), the C=C double bonds of the indene ring and the exocyclic double bond, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The extended conjugation of the fulvene (B1219640) system, coupled with the nitro group, would likely result in absorption maxima in the UV or even visible region of the spectrum. Computational simulations can be used to predict the UV-Vis spectrum and the electronic transitions responsible for the observed absorptions. nih.gov

Without access to experimental spectra, a definitive table of absorption frequencies is not possible.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Conformational Insights

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide definitive proof of the molecular structure of 6-Nitro-1-(propan-2-ylidene)-1H-indene, resolving any ambiguity regarding its connectivity and stereochemistry.

The process would involve growing a high-quality single crystal of the compound, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected by a detector.

Through complex computational analysis of the diffraction data, a detailed crystallographic model is generated. This model would yield crucial information, which would be compiled into a crystallographic information file (CIF).

Hypothetical Crystallographic Data Table for 6-Nitro-1-(propan-2-ylidene)-1H-indene:

| Parameter | Hypothetical Value | Description |

| Empirical Formula | C12H11NO2 | The elemental composition of the molecule. |

| Formula Weight | 201.22 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules, characterized by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | A frequent space group for centrosymmetric organic compounds. |

| a (Å) | Value not available | Unit cell dimension along the a-axis. |

| b (Å) | Value not available | Unit cell dimension along the b-axis. |

| c (Å) | Value not available | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between the b and c axes. |

| β (°) | Value not available | Angle between the a and c axes. |

| γ (°) | 90 | Angle between the a and b axes. |

| Volume (ų) | Value not available | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | Value not available | The theoretical density of the crystal. |

| R-factor (%) | Value not available | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No experimental data is currently available.

From this data, key conformational insights could be derived. For instance, the dihedral angle between the plane of the indene ring system and the nitro group would be precisely determined, revealing the extent of conjugation. Furthermore, the planarity of the five-membered and six-membered rings of the indene core could be assessed, and any intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state, would be identified.

Advanced Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of organic compounds. For a substance like 6-Nitro-1-(propan-2-ylidene)-1H-indene, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) would be critical tools.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. A sample of 6-Nitro-1-(propan-2-ylidene)-1H-indene would be injected into the gas chromatograph, where it would be vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments, allowing for its definitive identification.

Hypothetical GC-MS Parameters for 6-Nitro-1-(propan-2-ylidene)-1H-indene Analysis:

| Parameter | Hypothetical Condition | Rationale |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A common, non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium | An inert gas that provides good chromatographic resolution. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal decomposition. |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min) | A typical temperature program to elute compounds with a range of volatilities. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces a reproducible fragmentation pattern for library matching. |

| Mass Range | 50-500 amu | A range that would encompass the molecular ion and expected fragments of the target compound. |

| Retention Time | Value not available | The time it takes for the compound to travel through the column, a characteristic identifier. |

Note: This table presents hypothetical GC-MS conditions. Actual parameters would require experimental optimization.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used for the separation, purification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For 6-Nitro-1-(propan-2-ylidene)-1H-indene, reversed-phase HPLC would likely be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of a sample can be determined by the presence of a single, sharp peak at a characteristic retention time.

Hypothetical HPLC Parameters for Purity Assessment of 6-Nitro-1-(propan-2-ylidene)-1H-indene:

| Parameter | Hypothetical Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) | A standard reversed-phase column with good resolving power for a wide range of organic molecules. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) | A common mobile phase for reversed-phase HPLC, with the ratio adjusted to achieve optimal separation. |

| Flow Rate | 1.0 mL/min | A typical flow rate that provides good efficiency and reasonable analysis time. |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or λmax) | The nitro-indene chromophore is expected to have strong UV absorbance, allowing for sensitive detection. |

| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Retention Time | Value not available | The time at which the compound elutes from the column under the specified conditions. |

Note: This table outlines hypothetical HPLC conditions that would need to be optimized experimentally.

By employing these chromatographic techniques, one could effectively purify synthesized 6-Nitro-1-(propan-2-ylidene)-1H-indene and assess its purity with a high degree of confidence, which is a prerequisite for any further chemical or biological studies.

Theoretical and Computational Chemistry Studies of 6 Nitro 1 Propan 2 Ylidene 1h Indene

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-nitro-1-(propan-2-ylidene)-1H-indene. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground state properties of molecules. For 6-nitro-1-(propan-2-ylidene)-1H-indene, a DFT study would typically be initiated by optimizing the molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key structural parameters.

A hypothetical DFT calculation at a common level of theory, such as B3LYP/6-311G(d,p), would yield the following types of data:

| Parameter | Hypothetical Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule, influenced by the nitro group. |

| Bond Lengths | e.g., C-N, N-O, C=C | Provides insight into bond order and strength. |

| Bond Angles | e.g., O-N-O | Defines the three-dimensional shape of the molecule. |

| Dihedral Angles | e.g., C-C-C-C | Describes the torsion and planarity of the ring systems. |

Molecular Orbital Analysis and Frontier Orbital Theory for Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the MOs of 6-nitro-1-(propan-2-ylidene)-1H-indene would provide a detailed picture of its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies this picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting how the molecule will interact with other chemical species.

| Orbital | Significance | Predicted Characteristics for 6-Nitro-1-(propan-2-ylidene)-1H-indene |

| HOMO | Represents the outermost electrons; acts as an electron donor. | The HOMO would likely be distributed over the π-system of the indene (B144670) ring and the exocyclic double bond, indicating these are the primary sites for electrophilic attack. |

| LUMO | Represents the lowest energy empty orbital; acts as an electron acceptor. | The LUMO is expected to be localized significantly on the nitro group and the adjacent aromatic ring, suggesting these are the most probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. The presence of the conjugated system and the nitro group would likely result in a relatively small gap. |

Computational Modeling of Reaction Pathways and Transition States Involving 6-Nitro-1-(propan-2-ylidene)-1H-indene

Computational modeling can be used to simulate chemical reactions, providing insights into their mechanisms, energetics, and kinetics without the need for physical experimentation.

Prediction of Reaction Energetics, Kinetics, and Selectivity

By mapping the potential energy surface of a reaction, computational methods can predict its feasibility and outcome. For instance, modeling the reduction of the nitro group or an electrophilic addition to the exocyclic double bond of 6-nitro-1-(propan-2-ylidene)-1H-indene would involve calculating the energies of reactants, products, and any intermediates.

The activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, can be determined from the energy of the transition state. This allows for the prediction of reaction rates. Furthermore, by comparing the activation energies for different possible reaction pathways, the selectivity (e.g., regioselectivity or stereoselectivity) can be predicted.

Identification of Rate-Determining Steps and Catalytic Cycles

For multi-step reactions, computational modeling can identify the transition state with the highest energy, which corresponds to the rate-determining step. This is the bottleneck of the reaction and is a key target for optimization, for example, through the introduction of a catalyst.

If a reaction involving 6-nitro-1-(propan-2-ylidene)-1H-indene were to be catalyzed, computational chemistry could be used to model the entire catalytic cycle. This would involve identifying all intermediates and transition states in the presence of the catalyst, helping to elucidate its mechanism of action and to design more efficient catalysts.

Conformational Landscape Analysis and Molecular Dynamics Simulations

While the indene core of 6-nitro-1-(propan-2-ylidene)-1H-indene is relatively rigid, some degree of conformational flexibility exists, particularly with respect to the orientation of the nitro group and the methyl groups of the propan-2-ylidene substituent.

A conformational landscape analysis would involve systematically exploring these degrees of freedom to identify all stable conformers and the energy barriers between them. This is important as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule vibrates, rotates, and interacts with its environment (e.g., a solvent). This can provide insights into its structural stability, flexibility, and how it might approach and interact with other molecules in a real-world system.

Potential Applications of 6 Nitro 1 Propan 2 Ylidene 1h Indene and Its Derivatives in Chemical Science and Technology

Role as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules

The molecular architecture of 6-Nitro-1-(propan-2-ylidene)-1H-indene makes it a potentially valuable building block in organic synthesis. The reactivity of the nitro group, the exocyclic double bond, and the indene (B144670) core can be harnessed to construct more complex molecular frameworks.

Nitro compounds are renowned for their versatility in synthetic organic chemistry. mdpi.com The strong electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions and can be transformed into a wide array of other functional groups. mdpi.commdpi.com For instance, the nitro group can be readily reduced to an amino group, which serves as a precursor for diazonium salts, amides, and various nitrogen-containing heterocycles. This transformation would yield 1-(propan-2-ylidene)-1H-inden-6-amine, a versatile intermediate for further functionalization.

Furthermore, the exocyclic double bond, in conjugation with the indene ring system, presents a site for various addition reactions. masterorganicchemistry.com Depending on the reaction conditions, electrophilic additions could proceed to yield functionalized indane derivatives. The conjugated system could also participate in cycloaddition reactions, such as the Diels-Alder reaction, to build polycyclic systems. Hydrogen-bond-assisted azomethine ylides have been shown to undergo 1,3-dipolar cycloaddition with nitrostyrenes to create highly substituted pyrrolidine derivatives, a reaction pathway that could be explored with similar nitro-containing substrates. researchgate.net

The indene scaffold itself is a useful platform for synthesizing a variety of bioactive molecules and complex structures. nih.gov The combination of these reactive sites in a single molecule allows for sequential and controlled modifications, making 6-nitro-1-(propan-2-ylidene)-1H-indene a promising starting material for the synthesis of diverse and complex organic molecules.

Exploration in Advanced Materials Science

Indene and its derivatives have found significant applications in materials science, primarily in the production of polymers and resins. wikipedia.org The specific functional groups of 6-nitro-1-(propan-2-ylidene)-1H-indene suggest its potential for use in more advanced, functional materials.

Organic Electronics: Nitroaromatic compounds have been investigated as n-type organic semiconductors for applications in organic field-effect transistors (OFETs). rsc.org The strong electron-withdrawing properties of the nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. rsc.orgresearchgate.net Indene-fullerene derivatives have also been designed as electron-transporting materials for perovskite solar cells. acs.org Therefore, 6-nitro-1-(propan-2-ylidene)-1H-indene and polymers derived from it could be explored for their semiconducting properties in devices like organic solar cells and OFETs. strath.ac.uk

Fluorescent Probes: The indane scaffold, the saturated analogue of indene, has been successfully used to create fluorescent probes for the detection of amyloid-β aggregates, which are implicated in Alzheimer's disease. nih.gov These probes often feature a donor-π-acceptor (D-π-A) structure. The 6-nitroindene (B15439396) core could serve as the acceptor and π-bridge component in such a system. By attaching a suitable electron-donating group, it may be possible to design novel fluorescent probes based on this scaffold for various analytical and bioimaging applications. cancer.govrsc.orgmdpi.com

Polymers: Indene is known to undergo cationic polymerization to form polyindene. tandfonline.com The presence of the nitro and isopropylidene groups would modify the polymerization characteristics and the properties of the resulting polymer. For instance, sensitized radiation-induced polymerization is another method used for indene. mdpi.com The resulting nitro-functionalized polyindene could have unique thermal, optical, or electronic properties compared to unsubstituted polyindene, potentially leading to applications in specialty plastics or functional coatings.

Contributions to Ligand Design in Advanced Catalysis

The indene framework is a cornerstone of ligand design in organometallic chemistry and catalysis. The indenyl anion, formed by deprotonation of the C1 position, is a classic ligand, analogous to the cyclopentadienyl (B1206354) anion, and is featured in many transition metal complexes used in catalysis. wikipedia.org

Derivatives of 6-nitro-1-(propan-2-ylidene)-1H-indene could be synthesized to incorporate coordinating atoms like phosphorus or nitrogen, creating novel bidentate or tridentate ligands. The electronic properties of such a ligand would be significantly influenced by the electron-withdrawing nitro group, which could modulate the catalytic activity and selectivity of the corresponding metal complex. The steric bulk provided by the isopropylidene group could also play a crucial role in controlling the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenation or C-C bond-forming reactions. cmu.eduarmchemfront.comscispace.com

Fundamental Research in Physical Organic Chemistry and Reaction Mechanism Elucidation

The structure of 6-nitro-1-(propan-2-ylidene)-1H-indene provides a rich platform for fundamental studies in physical organic chemistry. The interplay between the aromatic system, the conjugated exocyclic double bond, and the powerful electron-withdrawing nitro group can be used to probe theories of chemical reactivity and bonding.

The formation of indenes often involves complex reaction mechanisms, including cyclizations and rearrangements, which are of fundamental interest to organic chemists. researchgate.netacs.org Studying the synthesis of this particular derivative could provide insights into these pathways. The presence of the nitro group dramatically influences the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. organic-chemistry.org This makes it an interesting substrate for mechanistic studies.

Furthermore, the conjugated diene system (encompassing the exocyclic double bond and one of the double bonds in the five-membered ring) is a classic model for studying addition reactions. masterorganicchemistry.com Research on the addition of electrophiles (like HBr) to this system could elucidate the competition between 1,2- and 1,4-addition pathways and explore the concepts of kinetic versus thermodynamic control, which are central to understanding chemical reactivity. masterorganicchemistry.comyoutube.com The electronic perturbation by the remote nitro group would add a valuable dimension to these fundamental studies. The formation mechanisms of indene itself are complex and have been studied in contexts ranging from combustion to the interstellar medium, highlighting the fundamental importance of this ring system. acs.org

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements Related to 6-Nitro-1-(propan-2-ylidene)-1H-indene